molecular formula C16H14N4O3S2 B11367852 5-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11367852
M. Wt: 374.4 g/mol
InChI Key: LNHOGPJVKHGZLG-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl, thiadiazolyl, and oxazole groups, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 4-methoxyphenyl derivatives and thiadiazole precursors. These intermediates are then subjected to cyclization reactions to form the oxazole ring. The final step involves the coupling of the oxazole derivative with the thiadiazole intermediate under specific reaction conditions, such as the use of coupling agents and solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Cyclization: The formation of the oxazole ring itself is a cyclization reaction, which is a key step in its synthesis.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-methoxyphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C16H14N4O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H14N4O3S2/c1-3-8-24-16-19-18-15(25-16)17-14(21)12-9-13(23-20-12)10-4-6-11(22-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,17,18,21)

InChI Key

LNHOGPJVKHGZLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC=C

Origin of Product

United States

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